molecular formula C10H13N4O7P B1655271 2'-Deoxyinosine 5'-monophosphate CAS No. 3393-18-8

2'-Deoxyinosine 5'-monophosphate

Cat. No.: B1655271
CAS No.: 3393-18-8
M. Wt: 332.21
InChI Key: PHNGFPPXDJJADG-RRKCRQDMSA-N
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Description

2’-Deoxyinosine 5’-monophosphate is a nucleoside monophosphate and a derivative of inosinic acid. It is formed by the deamination of the purine base in deoxyadenosine monophosphate. This compound plays a significant role in various biochemical processes, particularly in the metabolism of nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyinosine 5’-monophosphate can be synthesized through the deamination of deoxyadenosine monophosphate. The reaction typically involves the use of deaminating agents under controlled conditions to ensure the selective conversion of the amino group to a keto group .

Industrial Production Methods: Industrial production of 2’-Deoxyinosine 5’-monophosphate often involves enzymatic processes. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase, which has (d)ITPase and (d)XTPase activities, hydrolyzes deoxyinosine triphosphate, resulting in the release of pyrophosphate and 2’-Deoxyinosine 5’-monophosphate .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine 5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxyinosine 5’-monophosphate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine 5’-monophosphate involves its incorporation into DNA during replication. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase hydrolyzes deoxyinosine triphosphate, releasing pyrophosphate and 2’-Deoxyinosine 5’-monophosphate. This process is crucial for maintaining the integrity of the genetic material and preventing mutations .

Comparison with Similar Compounds

  • Deoxyadenosine monophosphate
  • Deoxyguanosine monophosphate
  • Deoxycytidine monophosphate

Comparison: 2’-Deoxyinosine 5’-monophosphate is unique due to its formation through the deamination of deoxyadenosine monophosphate. Unlike other nucleoside monophosphates, it has a keto group instead of an amino group, which influences its chemical reactivity and biological functions .

Properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNGFPPXDJJADG-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27732-54-3
Record name 5′-Inosinic acid, 2′-deoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27732-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60937065
Record name Deoxyinosine monophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dIMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3393-18-8
Record name 2′-Deoxyinosine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyinosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyinosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxyinosine 5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEOXYINOSINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2SLS3P7A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name dIMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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